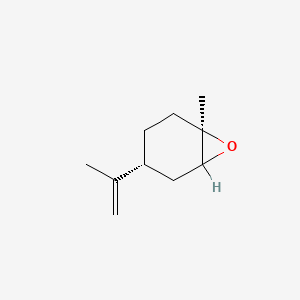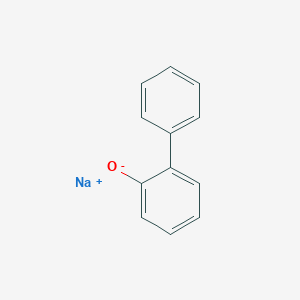
sodium;2-phenylphenolate
Overview
Description
Sodium;2-phenylphenolate, also known as sodium orthophenyl phenol, is a chemical compound with the molecular formula C12H9NaO. It is the sodium salt of 2-phenylphenol and is commonly used as a disinfectant and preservative. This compound is known for its fungicidal and germicidal properties, making it valuable in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-phenylphenolate can be synthesized by treating 2-phenylphenol with sodium hydroxide. The reaction typically involves dissolving 2-phenylphenol in a suitable solvent, such as ethanol, and then adding a sodium hydroxide solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the pressure hydrolysis of chlorobenzene with sodium hydroxide at high temperatures. This process yields a mixture of ortho- and para-phenylphenols, which are then separated and purified. The ortho-phenylphenol is subsequently treated with sodium hydroxide to produce this compound .
Types of Reactions:
Neutralization Reactions: this compound undergoes neutralization reactions with acids to form 2-phenylphenol and the corresponding sodium salt of the acid.
Oxidation Reactions: It can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Substitution Reactions: this compound can participate in substitution reactions where the phenolate ion acts as a nucleophile, replacing other groups in organic molecules.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Ethanol, water.
Major Products Formed:
Neutralization: 2-Phenylphenol and sodium salts.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Sodium;2-phenylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical chemistry.
Medicine: Utilized as a disinfectant in hospitals and laboratories due to its germicidal properties.
Mechanism of Action
The mechanism of action of sodium;2-phenylphenolate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The phenolate ion interacts with the lipid bilayer of microbial membranes, causing increased permeability and leakage of cellular contents. This action is particularly effective against fungi and bacteria, making it a potent disinfectant .
Comparison with Similar Compounds
Sodium;4-phenylphenolate: Similar in structure but with the phenol group in the para position.
Sodium;2-hydroxybiphenyl: Another phenolate compound with similar properties.
Comparison:
Sodium;2-phenylphenolate: is unique due to its ortho position of the phenol group, which provides distinct reactivity and effectiveness as a disinfectant compared to its para counterpart.
Sodium;2-hydroxybiphenyl: shares similar applications but differs in its molecular structure, leading to variations in its chemical behavior and effectiveness in different applications.
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial use.
Properties
IUPAC Name |
sodium;2-phenylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQXVLVXUFHGJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


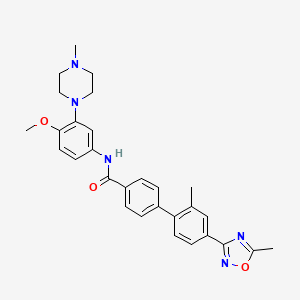
![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)
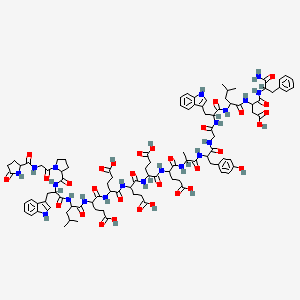
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
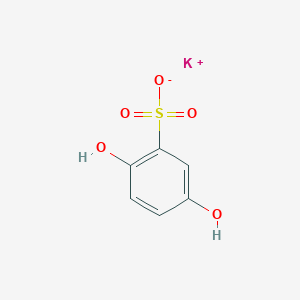
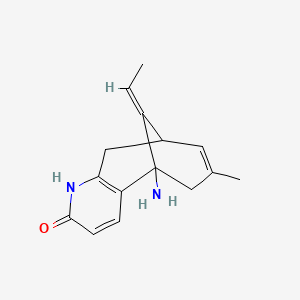

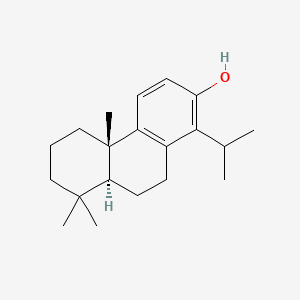
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)




